molecular formula C14H31N3O7S2 B12720995 1-Piperazineacetamide, N-cyclohexyl-, dimethanesulfonate CAS No. 118989-74-5

1-Piperazineacetamide, N-cyclohexyl-, dimethanesulfonate

Cat. No.: B12720995
CAS No.: 118989-74-5
M. Wt: 417.5 g/mol
InChI Key: AKXCGTJUZWHXCT-UHFFFAOYSA-N
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Description

1-Piperazineacetamide, N-cyclohexyl-, dimethanesulfonate is a chemical compound with the molecular formula C12-H23-N3-O.2C-H4-O3-S and a molecular weight of 417.60 . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives, including 1-Piperazineacetamide, N-cyclohexyl-, dimethanesulfonate, involves several methods. Some of the common synthetic routes include:

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Piperazineacetamide, N-cyclohexyl-, dimethanesulfonate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 1-Piperazineacetamide, N-cyclohexyl-, dimethanesulfonate involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other proteins to exert its effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Piperazineacetamide, N-cyclohexyl-, dimethanesulfonate is unique due to its specific chemical structure and properties, which make it suitable for various applications in chemistry, biology, medicine, and industry. Its ability to undergo multiple types of chemical reactions and its potential biological activities further distinguish it from similar compounds.

Properties

CAS No.

118989-74-5

Molecular Formula

C14H31N3O7S2

Molecular Weight

417.5 g/mol

IUPAC Name

2-(4-cyclohexylpiperazin-1-yl)acetamide;methanesulfonic acid

InChI

InChI=1S/C12H23N3O.2CH4O3S/c13-12(16)10-14-6-8-15(9-7-14)11-4-2-1-3-5-11;2*1-5(2,3)4/h11H,1-10H2,(H2,13,16);2*1H3,(H,2,3,4)

InChI Key

AKXCGTJUZWHXCT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1CCC(CC1)N2CCN(CC2)CC(=O)N

Origin of Product

United States

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